molecular formula C27H24F3N3O2 B610897 1-[3-(2-Pyrrolidin-1-ylethoxy)phenyl]-3-[3-(trifluoromethyl)phenyl]iminoindol-2-one

1-[3-(2-Pyrrolidin-1-ylethoxy)phenyl]-3-[3-(trifluoromethyl)phenyl]iminoindol-2-one

Cat. No.: B610897
M. Wt: 479.5 g/mol
InChI Key: HXCJZIBJTFITNI-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of SNAP 398299 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The exact synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that SNAP 398299 is a customized synthesis product, and its preparation requires advanced synthesis technology and capabilities . Industrial production methods for SNAP 398299 are not widely documented, but it is typically produced in research laboratories for experimental purposes.

Chemical Reactions Analysis

SNAP 398299 undergoes various chemical reactions, primarily involving its interaction with the galanin receptor 3. It acts as a competitive antagonist, binding selectively to the GAL3 receptor with high affinity . The compound does not undergo significant oxidation, reduction, or substitution reactions under normal physiological conditions. Common reagents and conditions used in the synthesis and analysis of SNAP 398299 include dimethyl sulfoxide (DMSO) and Kolliphor HS 15 . The major products formed from these reactions are the intermediate compounds and the final SNAP 398299 molecule.

Properties

IUPAC Name

1-[3-(2-pyrrolidin-1-ylethoxy)phenyl]-3-[3-(trifluoromethyl)phenyl]iminoindol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24F3N3O2/c28-27(29,30)19-7-5-8-20(17-19)31-25-23-11-1-2-12-24(23)33(26(25)34)21-9-6-10-22(18-21)35-16-15-32-13-3-4-14-32/h1-2,5-12,17-18H,3-4,13-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXCJZIBJTFITNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCOC2=CC=CC(=C2)N3C4=CC=CC=C4C(=NC5=CC=CC(=C5)C(F)(F)F)C3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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